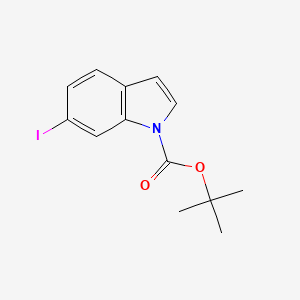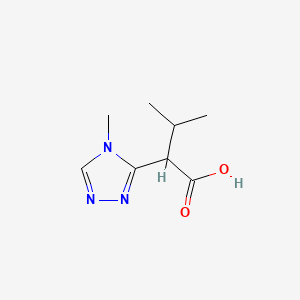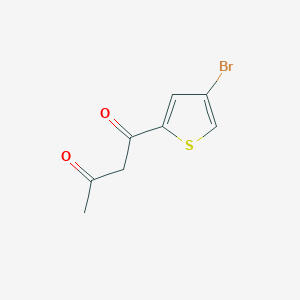
2-(4-Methoxy-1H-pyrazol-1-yl)pyrimidine-5-carbaldehyde
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(4-Methoxy-1H-pyrazol-1-yl)pyrimidine-5-carbaldehyde is a heterocyclic compound that features a pyrazole ring fused with a pyrimidine ring. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in drug discovery.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Methoxy-1H-pyrazol-1-yl)pyrimidine-5-carbaldehyde typically involves the condensation of 4-methoxy-1H-pyrazole with a pyrimidine derivative under controlled conditions. One common method involves the use of a base such as sodium hydride (NaH) to deprotonate the pyrazole, followed by nucleophilic substitution with a pyrimidine aldehyde .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent reaction conditions and high yields. The use of catalysts and optimized reaction parameters can further enhance the efficiency of the production process .
化学反応の分析
Types of Reactions
2-(4-Methoxy-1H-pyrazol-1-yl)pyrimidine-5-carbaldehyde can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate (KMnO4).
Reduction: The aldehyde group can be reduced to an alcohol using reducing agents like sodium borohydride (NaBH4).
Substitution: The methoxy group on the pyrazole ring can be substituted with other functional groups through nucleophilic substitution reactions
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in an acidic medium.
Reduction: Sodium borohydride (NaBH4) in methanol.
Substitution: Sodium hydride (NaH) in dimethylformamide (DMF) for nucleophilic substitution
Major Products Formed
Oxidation: 2-(4-Methoxy-1H-pyrazol-1-yl)pyrimidine-5-carboxylic acid.
Reduction: 2-(4-Methoxy-1H-pyrazol-1-yl)pyrimidine-5-methanol.
Substitution: Various substituted derivatives depending on the nucleophile used
科学的研究の応用
2-(4-Methoxy-1H-pyrazol-1-yl)pyrimidine-5-carbaldehyde has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor, particularly in the inhibition of cyclin-dependent kinases (CDKs).
Medicine: Explored for its anticancer properties due to its ability to inhibit cell proliferation.
Industry: Utilized in the development of new materials with specific electronic properties
作用機序
The mechanism of action of 2-(4-Methoxy-1H-pyrazol-1-yl)pyrimidine-5-carbaldehyde involves its interaction with specific molecular targets. For instance, as a CDK inhibitor, it binds to the ATP-binding site of the kinase, preventing the phosphorylation of target proteins and thereby inhibiting cell cycle progression .
類似化合物との比較
Similar Compounds
Pyrazolo[3,4-d]pyrimidine: Another heterocyclic compound with similar biological activities.
Pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine: Known for its potent CDK inhibitory activity
Uniqueness
2-(4-Methoxy-1H-pyrazol-1-yl)pyrimidine-5-carbaldehyde is unique due to its specific substitution pattern, which imparts distinct electronic properties and biological activities compared to other similar compounds .
特性
分子式 |
C9H8N4O2 |
|---|---|
分子量 |
204.19 g/mol |
IUPAC名 |
2-(4-methoxypyrazol-1-yl)pyrimidine-5-carbaldehyde |
InChI |
InChI=1S/C9H8N4O2/c1-15-8-4-12-13(5-8)9-10-2-7(6-14)3-11-9/h2-6H,1H3 |
InChIキー |
NYBVNCXGFMEGDN-UHFFFAOYSA-N |
正規SMILES |
COC1=CN(N=C1)C2=NC=C(C=N2)C=O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


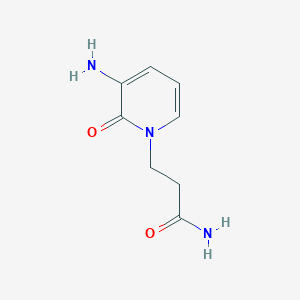
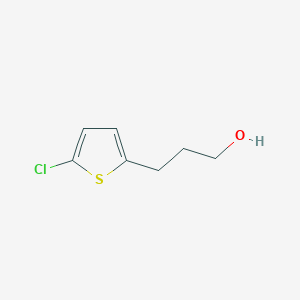
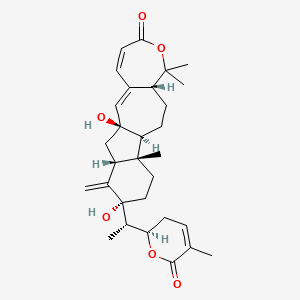
![(1R,6S,7R)-Bicyclo[4.1.0]heptan-7-amine](/img/structure/B13076980.png)
![tert-ButylN-[(3S)-3-(aminomethyl)oxolan-3-yl]carbamate](/img/structure/B13076988.png)
![6-Iodobenzo[d][1,2,3]triazin-4(3H)-one](/img/structure/B13076993.png)
